molecular formula C22H22FN3O4 B2637673 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-57-7

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2637673
CAS No.: 1021126-57-7
M. Wt: 411.433
InChI Key: CDJNTDWZOFIVMP-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with the molecular formula C22H22FN3O4 and a molecular weight of 411.4262 . This compound is part of the triazaspirodecane family, which is known for its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Future Directions

The study and development of diazaspirodecane derivatives and other spiro compounds is a promising area of research, particularly in the field of medicinal chemistry . Further studies could focus on exploring the synthesis, properties, and potential applications of these compounds.

Mechanism of Action

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c23-17-8-6-16(7-9-17)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)15-30-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJNTDWZOFIVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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